molecular formula C9H7NO2S B1500322 4-Methylbenzo[d]thiazole-2-carboxylic acid CAS No. 3507-47-9

4-Methylbenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1500322
CAS No.: 3507-47-9
M. Wt: 193.22 g/mol
InChI Key: OGZSALMHZWEKSS-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Hydrolysis Studies and Skin Absorption

Research by Jewell et al. (2007) explored the hydrolysis of parabens, including compounds related to 4-Methylbenzo[d]thiazole-2-carboxylic acid, by skin microsomes and cytosol from humans and minipigs. This study provides insights into the dermal absorption and metabolism of these compounds, which is crucial for understanding their disposition after dermal exposure and potential local toxicity (Jewell et al., 2007).

Antitumor and Antifilarial Potential

Kumar et al. (1993) synthesized derivatives of thiazole and selenazole carbamates, including structures similar to this compound. They evaluated these compounds for antitumor and antifilarial activities, finding that one derivative significantly inhibited leukemia cell proliferation and demonstrated in vivo antifilarial activity (Kumar et al., 1993).

Spectroscopic and Theoretical Analysis

A study by Haroon et al. (2019) on ethyl-2-substituted-thiazole-4-carboxylate derivatives, related to this compound, utilized spectroscopic techniques and density functional theory for characterization. This research is significant in understanding the molecular properties of such compounds, including their nonlinear optical (NLO) properties and potential technological applications (Haroon et al., 2019).

Anticancer Activity

Lu et al. (2009) developed 4-substituted methoxybenzoyl-aryl-thiazoles, structurally related to this compound, and evaluated their antiproliferative activity against cancer cells. These compounds exhibited anticancer activity through the inhibition of tubulin polymerization (Lu et al., 2009).

Future Directions

Benzothiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on the synthesis of new benzothiazole derivatives, including 4-Methylbenzo[d]thiazole-2-carboxylic acid, and their potential applications in medicine and other fields .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methylbenzo[d]thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as superoxide dismutase and glutathione peroxidase suggests its potential antioxidant properties . Additionally, its binding to specific proteins can modulate their activity, leading to various biochemical outcomes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular defense mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors such as NADH and FADH2 can influence the overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and distribution, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can enhance its interaction with specific biomolecules, leading to more pronounced biological effects.

Properties

IUPAC Name

4-methyl-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZSALMHZWEKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663382
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-47-9
Record name 4-Methyl-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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